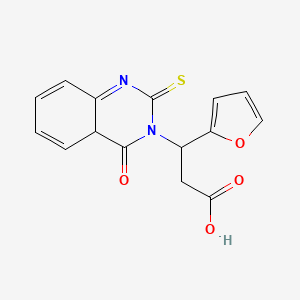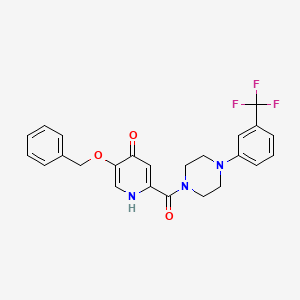![molecular formula C13H16O B2936549 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287271-08-1](/img/structure/B2936549.png)
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as 3-MeO-PCP, is a novel dissociative drug that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of arylcyclohexylamines, which are a group of compounds that have been studied for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor.
作用機序
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, the compound may modulate glutamatergic neurotransmission and reduce excitotoxicity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems. This may contribute to its psychoactive effects, which include dissociation, euphoria, and altered perception.
実験室実験の利点と制限
One advantage of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects may also pose a limitation for certain types of experiments, and careful consideration should be given to the dosage and administration route used.
将来の方向性
There are several potential future directions for research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dosage and administration route, as well as the long-term safety and efficacy of the compound.
Another area of interest is the development of novel NMDA receptor modulators based on the structure of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. By modifying the chemical structure of the compound, it may be possible to create more selective and potent NMDA receptor antagonists that have improved therapeutic potential.
Conclusion:
In conclusion, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a novel dissociative drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves modulation of the NMDA receptor, and it has been shown to have neuroprotective properties in animal models. While further research is needed to fully understand its therapeutic potential, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol represents a promising target for drug development in the field of neuropsychiatry.
合成法
The synthesis of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 3-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent methanolysis. This process yields the final product in high purity and yield.
科学的研究の応用
Research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has primarily focused on its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has antidepressant and anxiolytic effects in animal models, and may also have neuroprotective properties.
特性
IUPAC Name |
[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWWOPUQATQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)



![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)




![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)

![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)